N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Overview of 1,3,4-Oxadiazole-Containing Compounds in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a five-membered heterocyclic scaffold containing two nitrogen atoms and one oxygen atom, has emerged as a cornerstone in medicinal chemistry due to its versatile pharmacological properties. This aromatic system exhibits a unique electronic configuration characterized by strong hydrogen-bond-accepting capacity and a dipole moment that facilitates interactions with biological targets. These features enable 1,3,4-oxadiazole derivatives to bind effectively to enzymes, receptors, and nucleic acids, making them indispensable in drug discovery.
Recent studies highlight the broad therapeutic spectrum of 1,3,4-oxadiazole-based compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. For instance, derivatives bearing electron-withdrawing substituents like trifluoromethyl groups demonstrate enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA). Comparative analyses with other heterocycles, such as 1,2,4-oxadiazoles, reveal superior drug-like properties for the 1,3,4-isomer, including lower lipophilicity (logD reduced by up to 1.2 units) and improved solubility. These attributes correlate with reduced cytochrome P450 (CYP) binding and minimized hERG channel affinity, thereby improving safety profiles.
Table 1: Comparative Properties of 1,3,4-Oxadiazole and Related Heterocycles
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
|---|---|---|
| logD | 1.2 lower | Higher |
| Solubility | Improved | Reduced |
| CYP Binding Affinity | Lower | Higher |
| hERG Channel Affinity | Reduced | Elevated |
Significance of Thiophene-Linked Oxadiazole Carboxamides
Thiophene, a sulfur-containing heterocycle, complements the 1,3,4-oxadiazole scaffold by introducing enhanced π-electron density and conformational flexibility. This synergy is exemplified in compounds like N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, where the thiophene moiety facilitates interactions with hydrophobic pockets in target proteins. The carboxamide bridge further stabilizes these interactions through hydrogen bonding, as demonstrated in molecular docking studies with bacterial D-alanine ligase.
Structural analogs of this compound, such as spiro-indoline-oxadiazole hybrids, have shown notable activity against Clostridium difficile (MIC = 2 µg/mL). The methoxyphenyl substituent at the 5-position of the oxadiazole ring contributes to activity modulation by altering electron distribution and steric bulk. This design strategy mirrors trends observed in anticancer agents, where methoxy groups enhance DNA intercalation and topoisomerase inhibition.
Rationale for Research on this compound
The structural complexity of this compound (molecular formula: C₁₉H₂₀N₄O₅S₂; molecular weight: 448.5 g/mol) positions it as a multifunctional therapeutic candidate. The 2-methoxyphenyl group introduces steric and electronic effects that optimize target binding, while the thiophene-2-carboxamide moiety engages in sulfur-mediated interactions with cysteine residues in enzymatic active sites.
This compound’s design addresses key challenges in antimicrobial drug development, particularly against Gram-negative pathogens. The thiophene sulfonyl group enhances membrane permeability, as evidenced by its activity against TolC-mutant Escherichia coli strains. Furthermore, the piperidine ring in the carboxamide side chain may confer blood-brain barrier penetrance, suggesting potential applications in neuroinfections.
Scope and Structure of the Present Review
This review systematically examines the synthetic pathways, structure-activity relationships (SAR), and biological applications of this compound. Emphasis is placed on its antimicrobial and anticancer mechanisms, with exclusion of pharmacokinetic and safety data to focus on molecular-level insights. Subsequent sections will explore:
- Synthetic strategies for oxadiazole-thiophene hybrids.
- Role of substituents in modulating bioactivity.
- Computational modeling of target interactions.
- Comparative analysis with structurally related analogs.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-3-2-5-9(10)13-16-17-14(20-13)15-12(18)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCZFJJLMWZMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties. Research indicates that derivatives of oxadiazoles often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing oxadiazole rings can selectively inhibit cancer-related enzymes, leading to reduced cell proliferation in malignant cells such as breast cancer (MCF-7) and lung adenocarcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | A549 | 23.30 | Apoptosis induction |
| Compound 20 | U251 | <10 | Cell cycle arrest |
Antimicrobial Properties
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has also been evaluated for antimicrobial activity. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .
Drug Development
The structural characteristics of this compound allow it to interact with specific biological targets such as enzymes and receptors. This interaction can modulate biochemical pathways relevant to diseases like cancer and bacterial infections .
Case Study: Inhibition of Carbonic Anhydrases
Recent studies have highlighted the ability of oxadiazole derivatives to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Compounds derived from oxadiazoles have shown nanomolar inhibition against specific CA isoforms .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the oxadiazole moiety enhances the stability and efficiency of these materials .
Table 2: Properties of Organic Electronic Materials
| Material Type | Conductivity (S/cm) | Stability (Hours) | Application |
|---|---|---|---|
| Thiophene Derivative | 0.01 | 500 | OLEDs |
| Oxadiazole Modified | 0.05 | 600 | OPVs |
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole/Thiadiazole Cores
Key Observations :
- Thiadiazole derivatives in exhibit insecticidal activity, whereas oxadiazoles in show antimicrobial or plant growth effects.
- Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in . Positional isomerism influences electronic properties and binding interactions; for example, 4-substituted phenyl groups may enhance antimicrobial activity due to increased electron-withdrawing effects .
Thiophene Carboxamide Analogues with Varying Substituents
Table 2: Thiophene-Based Carboxamide Derivatives
Key Observations :
- Nitrothiophene vs. Methoxyphenyl : Nitrothiophene derivatives in exhibit narrow-spectrum antibacterial activity, with purity varying significantly (42% vs. 99.05%). The electron-withdrawing nitro group may enhance reactivity but reduce synthetic yield.
- Fluorine vs. Methoxy Substituents : Fluorinated analogues in show higher purity and potency, suggesting that halogenation improves stability. The methoxy group in the target compound may instead enhance solubility or modulate target binding through hydrogen bonding .
Key Observations :
- Yield Optimization: The target compound achieves a high yield (95%) under conditions involving DMF and NaH , whereas thiadiazole derivatives in require ethanol and KOH, yielding up to 97%.
- Spectral Trends : IR peaks for C=O (1660–1683 cm⁻¹) and C=N (1571–1586 cm⁻¹) are consistent across oxadiazole/thiadiazole carboxamides, confirming structural integrity .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a unique structure comprising an oxadiazole ring, a thiophene moiety, and a methoxyphenyl group. These structural components contribute to its chemical reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells. For instance, studies demonstrated that similar compounds exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and cervical adenocarcinoma (HeLa) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| Similar Oxadiazole Derivative | HeLa | 2.41 | Topoisomerase I inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains due to its ability to inhibit bacterial enzymes, thereby disrupting metabolic processes.
- Mechanism : The antimicrobial action is thought to be mediated through the inhibition of key enzymes involved in bacterial growth and replication.
Study 1: Antiproliferative Effects
In a study assessing a series of oxadiazole derivatives, this compound was highlighted for its potent antiproliferative effects against colorectal carcinoma (HCT-116) and HeLa cell lines. The study utilized MTT assays to quantify cell viability post-treatment .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with biological targets such as topoisomerase I. The binding affinity and interaction patterns suggest that modifications to the oxadiazole core could enhance biological potency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression levels and activating caspase cascades.
- Enzyme Inhibition : The mechanism underlying its antimicrobial activity involves the inhibition of bacterial enzymes critical for growth and survival.
Q & A
Q. What are the common synthetic routes for preparing N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps:
Hydrazide Formation : Reacting 2-methoxybenzoic acid derivatives with hydrazine hydrate to form the corresponding hydrazide.
Oxadiazole Cyclization : Treating the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux to cyclize into the 1,3,4-oxadiazole ring .
Coupling Reaction : The oxadiazole intermediate is coupled with thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt or via activation as an acyl chloride .
Yields are optimized by controlling reaction temperature, solvent (e.g., dry THF), and stoichiometry.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch), 1580–1600 cm⁻¹ (C=N oxadiazole), and 1250 cm⁻¹ (C-O-C from methoxy group) confirm functional groups .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methoxy protons (δ ~3.8 ppm), and thiophene carbons (δ ~125–140 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match the exact mass (calculated via tools like ChemDraw) .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Evaluate inhibition of acetylcholinesterase (AChE) or α-glucosidase via spectrophotometric methods, comparing IC₅₀ values with controls like galantamine .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or bonding?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in solvents like DMSO/ethanol mixtures.
- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
- Refinement : SHELX software refines the structure, confirming bond lengths/angles (e.g., oxadiazole C-N bonds ~1.31 Å) and intermolecular interactions (e.g., π-π stacking) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the methoxy group (e.g., replace with Cl, NO₂) to assess electronic effects on antimicrobial potency .
- Scaffold Hybridization : Fuse the oxadiazole-thiophene core with coumarin or pyrazole moieties to enhance binding to enzyme active sites .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like AChE (PDB ID: 4EY7) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .
Q. What methods assess the compound’s stability under physiological or extreme conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
